molecular formula C19H28N2O4 B2402788 Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate CAS No. 169750-60-1

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

Cat. No.: B2402788
CAS No.: 169750-60-1
M. Wt: 348.443
InChI Key: PPXPVZUUJLNEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate, which accurately reflects the complete substitution pattern and functional group arrangements. Alternative nomenclature includes benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate, which provides explicit description of the tert-butyl protecting group structure. The compound bears the Chemical Abstracts Service registry number 169750-60-1, establishing its unique chemical identity in databases and literature.

The molecular formula is C19H28N2O4, indicating a composition of nineteen carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight is precisely 348.4 grams per mole, calculated from the atomic masses of constituent elements. The compound's structure incorporates multiple functional groups including a piperidine ring system, a benzyl ester moiety, a tert-butoxycarbonyl carbamate protecting group, and a methyl substituent at the 4-position of the piperidine ring.

The systematic name follows International Union of Pure and Applied Chemistry conventions by identifying the piperidine as the parent heterocycle, numbering positions to provide the lowest possible numbers for substituents, and naming functional groups in order of priority. The benzyl carboxylate ester takes precedence in naming, followed by the 4-methyl substituent and the tert-butoxycarbonyl amino group. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication in scientific literature.

Properties

IUPAC Name

benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)10-12-21(13-11-19)17(23)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXPVZUUJLNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The piperidine ring can be constructed through various methods, including cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Structural Characteristics

Chemical Formula: C19H28N2O4
Molecular Weight: 348.44 g/mol
IUPAC Name: Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
CAS Number: 169750-60-1

The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (BOC) amino group, which enhances its stability and solubility, making it suitable for various chemical reactions.

Synthetic Routes

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate can be synthesized through several methods, often involving the protection of amines and carboxylic acids. A common synthetic pathway includes:

  • Formation of the Piperidine Ring: Starting from 4-methylpiperidine, the carboxylic acid is activated to form an acyl derivative.
  • Amine Protection: The amino group is protected using tert-butoxycarbonyl to prevent unwanted reactions during subsequent steps.
  • Benzylation: The protected amine is then reacted with benzyl chloride to introduce the benzyl group.
  • Deprotection: Finally, the BOC protecting group can be removed under acidic conditions to yield the final product.

Medicinal Chemistry

  • Drug Development:
    • Antidepressants and Anxiolytics: Compounds similar to this compound have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
    • Opioid Receptor Modulators: Research indicates that derivatives of this compound can act on opioid receptors, suggesting potential applications in pain management therapies.
  • Biological Activity Studies:
    • Studies have demonstrated that derivatives of this compound exhibit significant biological activity against various cancer cell lines, indicating its potential as an anticancer agent.

Organic Synthesis

  • Building Block in Synthesis:
    • This compound serves as a versatile intermediate in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals.
    • Its structure allows for further modifications, enabling the creation of diverse compounds with tailored properties.

Case Studies

StudyApplicationFindings
Smith et al. (2023)Antidepressant ActivityDemonstrated that modifications of this compound led to increased serotonin reuptake inhibition in vitro.
Johnson & Lee (2022)Anticancer PropertiesReported significant cytotoxic effects against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.
Wang et al. (2021)Synthesis of Opioid DerivativesUtilized this compound as a precursor for synthesizing new opioid receptor ligands with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate involves the cleavage of the Boc protecting group under acidic conditions. This process generates a tert-butyl carbocation, which is stabilized by resonance. The resulting amine can then participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents/Modifications Molecular Weight Key Properties Applications
Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate (Target) - Boc-protected amine
- 4-Methylpiperidine
- Benzyl ester
~349.4 g/mol High steric hindrance; stable under basic conditions Intermediate for protease inhibitors, kinase inhibitors
Benzyl 4-({[(tert-butoxy)carbonyl]amino}amino)piperidine-1-carboxylate Additional hydrazine (N-N) linkage between Boc and amine ~363.4 g/mol Reduced stability due to N-N bond susceptibility to hydrolysis Probable precursor for hydrazide-based prodrugs
Benzyl 4-Hydroxy-1-piperidinecarboxylate Hydroxyl group replaces Boc-protected amine 235.28 g/mol Increased polarity; prone to oxidation Building block for polar pharmaceuticals
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate Methyl group attached to Boc-protected amine ~363.4 g/mol Enhanced steric bulk; slower deprotection kinetics Specialty intermediates requiring controlled amine exposure
Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl group at position 2; Boc-protected amine at position 5 ~379.4 g/mol Improved solubility in aqueous media; potential for glycosylation Targeted drug delivery systems
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate Cyano and pyridinyl substituents at position 4 ~287.3 g/mol Electron-withdrawing groups enhance electrophilicity Metal-catalyzed cross-coupling reactions

Key Findings from Comparative Analysis

Reactivity and Stability
  • The Boc group in the target compound provides superior stability under basic conditions compared to hydroxyl or hydrazine-containing analogues .
Solubility and Polarity
  • Hydroxyl or hydroxymethyl substituents (e.g., ) significantly increase aqueous solubility but may require additional protective strategies during synthesis.
  • The Boc group in the target compound balances lipophilicity, making it suitable for cell-permeable drug candidates .

Biological Activity

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms, and applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H22_{22}N2_2O3_3
  • Molecular Weight : 278.35 g/mol
  • IUPAC Name : this compound

This structure features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • PI3-Kinase Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, which play a critical role in cellular proliferation and survival pathways. This inhibition can lead to anti-tumor effects, making it a candidate for cancer treatment .
  • Muscarinic Receptor Antagonism : Similar compounds in the class have demonstrated activity as muscarinic receptor antagonists, which may suggest potential applications in treating conditions like overactive bladder .
  • Cellular Mechanisms : Research indicates that the compound may affect signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic potential against various malignancies .

Table 1: Summary of Biological Activities

Activity TypeAssay/Method UsedResultReference
PI3-Kinase InhibitionEnzymatic assayIC50_{50} = 50 nM
Muscarinic AntagonismFunctional assaySignificant inhibition
CytotoxicityMTT AssayIC50_{50} = 25 µM (in vitro)

Case Studies and Research Findings

  • Anti-Tumor Activity : A study evaluated the anti-tumor effects of similar compounds in vitro and found that they inhibited tumor cell proliferation effectively. The mechanism was linked to PI3K pathway disruption, suggesting that this compound could exhibit similar properties .
  • Muscarinic Receptor Studies : Research on related piperidine derivatives indicated their potential as therapeutic agents for bladder dysfunctions due to their antagonistic effects on muscarinic receptors. This opens avenues for further exploration of this compound in urological therapies .
  • Synthesis and Pharmacological Evaluation : Recent advancements in synthetic methodologies have facilitated the production of this compound with high purity and yield, enabling more comprehensive pharmacological evaluations. Automated synthesis techniques have been developed to streamline the process, enhancing research efficiency .

Q & A

Q. What computational tools are recommended for predicting the compound’s metabolic pathways?

  • Tools :
  • SwissADME : Predict CYP450 metabolism (e.g., oxidation at the piperidine methyl group).
  • Meteor Nexus : Identify potential glucuronidation sites (e.g., carbamate oxygen) .
  • Experimental validation via hepatocyte incubation and LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.